Deuteroporphyrin IX dihydrochloride

Peroxidase Substrate Free Radical Oxidative Stress

Researchers requiring a stable, monomeric porphyrin for heme enzyme reconstitution or radical studies face a critical choice: Deuteroporphyrin IX dihydrochloride (CAS 68929-05-5) is the definitive protoporphyrin IX analog where vinyl groups are replaced by hydrogen. This prevents spurious hemoprotein incorporation seen with protoporphyrin IX, while its reduced aggregation at low µM concentrations ensures accurate photophysical measurements. - Enables higher-yield porphyrin π-cation radical formation vs. protoporphyrin IX for ESR studies. - Essential free base for in situ metallation in nNOS and other heme enzyme assembly assays. - Serves as a low-affinity negative control for heme-receptor binding studies. Supplied with rigorous quality control to ensure batch-to-batch consistency for your critical assays.

Molecular Formula C30H32Cl2N4O4
Molecular Weight 583.5 g/mol
CAS No. 68929-05-5
Cat. No. B1592296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuteroporphyrin IX dihydrochloride
CAS68929-05-5
Molecular FormulaC30H32Cl2N4O4
Molecular Weight583.5 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl
InChIInChI=1S/C30H30N4O4.2ClH/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38);2*1H
InChIKeyWHBYKWKOLACDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuteroporphyrin IX Dihydrochloride: Physicochemical & Structural Profile


Deuteroporphyrin IX dihydrochloride (CAS 68929-05-5) is a naturally derived, non-natural dicarboxylic porphyrin, structurally classified as a protoporphyrin IX analog . The compound, with molecular formula C₃₀H₃₂Cl₂N₄O₄ and a molecular weight of approximately 583.51 g/mol, features a macrocyclic core substituted with four methyl groups and two propionic acid side chains [1]. Unlike its parent compound protoporphyrin IX, which bears two vinyl groups, deuteroporphyrin IX is characterized by the substitution of these vinyl moieties with hydrogen atoms, a modification that imparts significantly different physicochemical and biochemical properties [2].

Protoporphyrin IX analog with H-substituted vinyl groups
Reduced aggregation tendency vs. protoporphyrin IX at low µM concentrations
Supports heme-protein assembly via in situ metallation

Deuteroporphyrin IX Dihydrochloride: Not Interchangeable with Protoporphyrin IX or Hemin


Although deuteroporphyrin IX dihydrochloride is a close structural analog of protoporphyrin IX and can be enzymatically converted to deuteroheme, generic substitution is not scientifically valid. A key functional distinction lies in its inability to be fully incorporated into hemoproteins, a process that requires the vinyl groups present in protoporphyrin IX . This structural divergence leads to distinct aggregation behaviors in aqueous solution compared to protoporphyrin IX, hematoporphyrin IX, and coproporphyrin III, which directly influences bioavailability and experimental outcomes [1]. Consequently, researchers relying on in-class compounds for heme replacement or porphyrin-based activation studies must consider that the specific side-chain chemistry of deuteroporphyrin IX dihydrochloride confers unique enzyme interaction profiles and photophysical properties that cannot be replicated by other porphyrins [2].

! Lacks vinyl groups required for hemoprotein incorporation; deuteroheme assembly may not reproduce native heme function
! Aggregation profile differs markedly from protoporphyrin IX, potentially altering solution photophysics and bioavailability
! Enzyme interaction profiles may not transfer from protoporphyrin IX or hemin; side-chain chemistry dictates unique binding

Deuteroporphyrin IX Dihydrochloride: Key Comparative Evidence


ESR Signal Intensity vs. Protoporphyrin IX

In a study evaluating the one-electron oxidation of porphyrins by peroxidases, deuteroporphyrin IX generated a higher intensity electron spin resonance (ESR) signal, indicative of a greater yield of porphyrin π-cation radicals, compared to its close analog protoporphyrin IX [1].

ESR Signal Ranking
Head-to-head
Ranked 3rd out of 9 porphyrins (higher π-cation radical yield); protoporphyrin IX ranked 6th
Supports radical generation endpoint context
Peroxidase-mediated oxidation; ESR detection
Peroxidase Substrate Free Radical Oxidative Stress

nNOS Reconstitution vs. Inactive Protoporphyrin IX

When used to reconstitute heme-deficient apo-neuronal nitric oxide synthase (nNOS), Fe-deuteroporphyrin IX led to the assembly of a functional enzyme with measurable catalytic activity. In contrast, the metal-free protoporphyrin IX analog resulted in minimal assembly and no functional reconstitution [1].

nNOS Reconstitution
Head-to-head
Functional enzyme assembly with measurable NO synthesis; protoporphyrin IX gave minimal assembly, no activity
Supports heme-replacement assembly endpoint
In vitro reconstitution of apo-nNOS
nNOS Assembly Heme Replacement Enzyme Function

Aggregation: Dimerization vs. Protoporphyrin IX

In aqueous solution, deuteroporphyrin IX exhibits a markedly different aggregation profile than its parent compound, protoporphyrin IX. At concentrations below 4 µM, aggregation is restricted primarily to dimerization. Conversely, protoporphyrin IX remains highly aggregated across all tested conditions [1].

Aggregation State
Head-to-head
Restricted to dimerization at
Supports monodisperse solution preparation
Aqueous equilibrium and kinetic studies
Heme Receptor Affinity
Cross-study comparable
Lower relative affinity; unable to displace high-affinity Fe-PPIX binding (Kd 0.03 nM)
Supports heme receptor specificity control
Competitive binding on MEL cells
Solubility Aggregation Photophysics

Heme Receptor Affinity vs. Fe-Protoporphyrin IX

In competitive binding studies on murine erythroleukemia (MEL) cells, the iron complex of deuteroporphyrin IX (Fe-deuteroporphyrin IX) was used to probe the stereospecificity of a putative heme receptor. The studies revealed significant stereospecificity for the native ligand, Fe-protoporphyrin IX, indicating that Fe-deuteroporphyrin IX binds with a lower affinity that was not sufficient to displace the high-affinity interaction of the native heme (Kd = 0.03 nM) [1].

Heme Receptor Affinity
Cross-study comparable
Lower relative affinity; unable to displace high-affinity Fe-PPIX binding (Kd 0.03 nM)
Supports heme receptor specificity control
Competitive binding on MEL cells
Receptor Binding Heme Transport Ligand Specificity

Deuteroporphyrin IX Dihydrochloride: Key Applications


Probing Peroxidase Radicals & Oxidative Damage

This compound is the preferred choice for generating porphyrin π-cation radicals in vitro. Its superior ranking as a peroxidase substrate over protoporphyrin IX ensures a higher yield of the radical species, making it ideal for ESR studies and investigations into oxidative stress pathways. This is supported by direct head-to-head ESR data showing its higher radical formation efficiency [1].

Heme-Protein Assembly & Functional Reconstitution

For studies requiring the replacement of native heme in enzymes like neuronal NO synthase (nNOS), the free base form (dihydrochloride) is essential for subsequent in situ metallation. Unlike protoporphyrin IX, the resulting Fe-deuteroporphyrin IX can drive functional enzyme assembly, enabling researchers to dissect the structural requirements for heme incorporation and catalysis [1].

Solubility-Enhanced Porphyrin Assays & Photodynamics

Due to its markedly reduced tendency to aggregate at low micromolar concentrations relative to protoporphyrin IX, this compound is optimal for preparing stable, monomeric solutions. This is a critical advantage for UV-Vis spectroscopy, fluorescence assays, and photodynamic inactivation experiments where controlled, non-aggregated porphyrin species are required for accurate quantification of photophysical parameters [1].

Specificity Control for Heme Uptake & Receptor Binding

As a defined analog with demonstrably lower binding affinity for heme receptors compared to native Fe-protoporphyrin IX, this compound is invaluable as a negative control or to probe the structural specificity of heme-binding proteins, transporters, and receptors in cellular assays [1].

Application
Selection Property
Validation Focus
Peroxidase radical generation studies
Radical cation formation efficiency
ESR signal ranking among porphyrins
Heme-protein assembly research
Metallation-dependent reconstitution
nNOS functional assembly assay
Porphyrin photophysics & aggregation assays
Reduced aggregation tendency
Monomeric solution stability
Heme receptor binding studies
Non-native ligand affinity
Competitive binding assay endpoints

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